molecular formula C10H14Cl2N2S B2521202 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride CAS No. 1384429-95-1

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride

Cat. No.: B2521202
CAS No.: 1384429-95-1
M. Wt: 265.2
InChI Key: YOMGIENJBDTFCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride typically involves the reaction of 2-mercaptobenzothiazole with an appropriate amine under acidic conditions. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGIENJBDTFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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